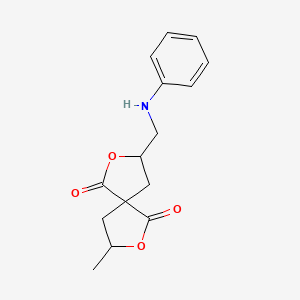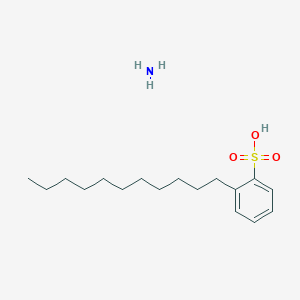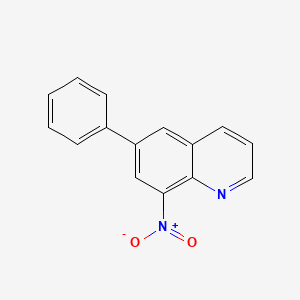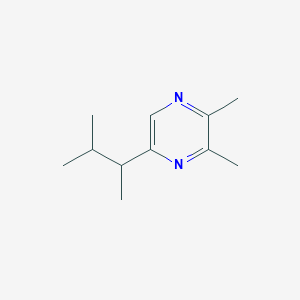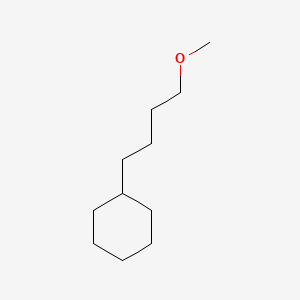
(4-Methoxybutyl)cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxybutyl)cyclohexane is an organic compound with the molecular formula C11H22O It is a derivative of cyclohexane, where a methoxybutyl group is attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxybutyl)cyclohexane typically involves the reaction of cyclohexane with 4-methoxybutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to minimize side reactions and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxybutyl)cyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Methoxybutyl)cyclohexane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medical research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mécanisme D'action
The mechanism of action of (4-Methoxybutyl)cyclohexane involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclohexane ring provides structural stability, allowing the compound to interact with various pathways and targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane: The parent compound, lacking the methoxybutyl group.
Methoxycyclohexane: A simpler derivative with only a methoxy group attached to the cyclohexane ring.
Butylcyclohexane: A derivative with a butyl group instead of a methoxybutyl group
Uniqueness
(4-Methoxybutyl)cyclohexane is unique due to the presence of both a methoxy and a butyl group. This combination imparts distinct chemical properties, such as increased solubility and reactivity, compared to its simpler counterparts. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
58070-68-1 |
|---|---|
Formule moléculaire |
C11H22O |
Poids moléculaire |
170.29 g/mol |
Nom IUPAC |
4-methoxybutylcyclohexane |
InChI |
InChI=1S/C11H22O/c1-12-10-6-5-9-11-7-3-2-4-8-11/h11H,2-10H2,1H3 |
Clé InChI |
RJODNIAWMUBVRK-UHFFFAOYSA-N |
SMILES canonique |
COCCCCC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


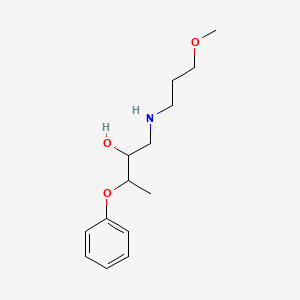
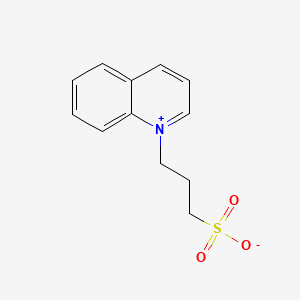
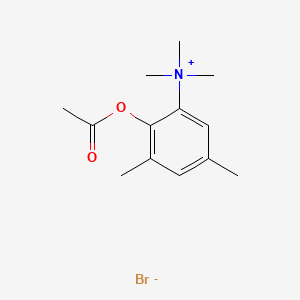
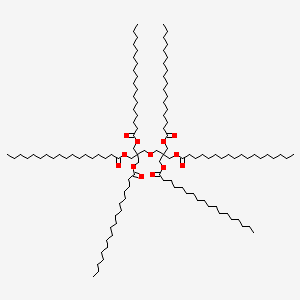
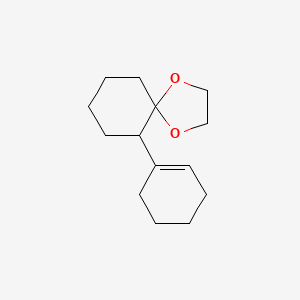
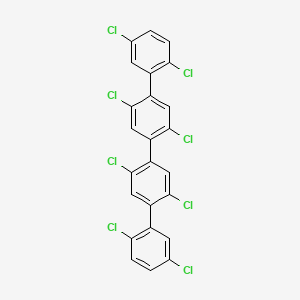
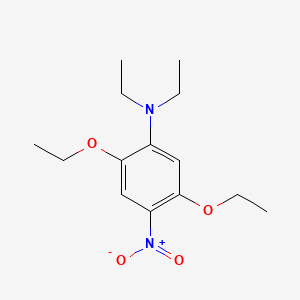

![4-[(E)-2-(4-fluorophenyl)ethenyl]-N,N-diphenylaniline](/img/structure/B13767481.png)
